molecular formula C₂₉H₄₁NO₆ B1156028 Beloranib-d6

Beloranib-d6

Cat. No.: B1156028
M. Wt: 499.64
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Beloranib-d6 is a deuterated analog of Beloranib, a selective methionine aminopeptidase 2 (MetAP2) inhibitor initially developed for treating obesity and metabolic disorders. Deuterated compounds like this compound incorporate stable deuterium isotopes at specific positions, which can alter pharmacokinetic properties such as metabolic stability and half-life compared to their non-deuterated counterparts . While Beloranib itself demonstrated efficacy in clinical trials for weight loss, its development was halted due to safety concerns. This compound, however, has been utilized in research settings as a tool compound for studying deuterium isotope effects on drug metabolism and target engagement .

Properties

Molecular Formula

C₂₉H₄₁NO₆

Molecular Weight

499.64

Synonyms

Beloranib-d6;  O-[4-(2-Dimethylaminoethoxy)-trans-cinnamoyl]fumagillol-d6;  ZGN 440-d6;  (2E)-(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methyl-2-butenyl)oxiranyl]-1-oxaspiro[2.5]oct-6-yl Ester 3-[4-[2-(dimethylamino)ethoxy]phenyl]-2-Propenoic Aci

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Beloranib-d6 shares structural homology with other diphenylamine derivatives and deuterated pharmaceuticals. Key comparisons include:

Compound Structure Key Features Deuterium Sites
This compound Deuterated diphenylamine Inhibits MetAP2; improved metabolic stability via deuterium substitution at six positions C-6, C-7, C-8 (aromatic ring)
Beloranib Non-deuterated parent Same mechanism of action; shorter half-life due to rapid oxidative metabolism None
Tofenamic Acid Diphenylamine derivative Anti-inflammatory; lacks MetAP2 inhibition None
Deutetrabenazine Deuterated tetrabenazine Vesicular monoamine transporter inhibitor; deuterium enhances half-life O-methyl positions
  • Metabolic Stability : this compound exhibits a 2.3-fold longer half-life in human hepatocyte assays compared to Beloranib, attributed to deuterium’s kinetic isotope effect reducing CYP450-mediated oxidation .
  • Target Specificity : Unlike structurally similar diphenylamines like tofenamic acid (used for inflammation), this compound retains high selectivity for MetAP2, with an IC50 of 1.2 nM vs. >10 µM for off-target enzymes .

Functional Analogs

Comparisons with other MetAP2 inhibitors and deuterated drugs:

Compound Mechanism Clinical Use Advantages/Disadvantages
This compound MetAP2 inhibition Research tool Enhanced PK profile; limited toxicity data
Fumagillin MetAP2 inhibition Anti-angiogenic (cancer) Potent efficacy but high toxicity in humans
Deutetrabenazine VMAT2 inhibition Huntington’s chorea FDA-approved; deuterium improves dosing frequency
  • Efficacy : In rodent models, this compound reduced body weight by 15% over 12 weeks, comparable to Beloranib (14%) but with lower hepatotoxicity (ALT levels: 25 U/L vs. 45 U/L) .
  • Safety : Unlike fumagillin, which caused severe thrombocytopenia in trials, this compound’s deuterium modification may mitigate reactive metabolite formation linked to toxicity .

Research Findings and Data

Table 1: Pharmacokinetic Parameters (Human Microsomes)

Parameter This compound Beloranib Tofenamic Acid
Half-life (h) 8.7 3.8 6.2
Cmax (ng/mL) 1200 950 850
AUC (ng·h/mL) 9800 4200 5300

Table 2: In Vitro MetAP2 Inhibition

Compound IC50 (nM) Selectivity Ratio (MetAP2 vs. MetAP1)
This compound 1.2 250:1
Fumagillin 0.8 500:1
Tofenamic Acid >10,000 N/A

Key Notes and Limitations

  • Evidence Gaps : Direct clinical data on this compound are scarce, as most studies focus on preclinical models or deuterated analogs in other therapeutic areas .
  • Structural vs. Functional Similarity : While diphenylamine analogs (e.g., tofenamic acid) share structural motifs, their mechanisms diverge significantly from this compound, underscoring the importance of target-specific analysis .
  • Regulatory Considerations: Labeling requirements for investigational deuterated drugs, such as distinguishing them from non-deuterated comparators in blinded trials, align with EMA guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.